molecular formula C16H13FN2O3S B2992205 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide CAS No. 895435-57-1

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide

Cat. No. B2992205
CAS RN: 895435-57-1
M. Wt: 332.35
InChI Key: RXFPLLVZQAGQGX-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide, also known as DBT-10, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBT-10 belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Anticancer Properties

Benzothiazole derivatives: have been extensively studied for their potential anticancer properties. The compound can be modified to create benzothiazole-phthalimide hybrids, which have shown promising results against human breast cancer cell lines . These hybrids can damage nuclear DNA, trigger apoptosis, and prevent cellular migration in metastatic cells, making them a significant area of research in cancer therapy.

Antimicrobial Activity

The benzothiazole nucleus, which is part of the compound’s structure, has documented antimicrobial activities. When linked with other pharmacophores, it can lead to the development of new antimicrobial agents. These agents are particularly effective against gram-positive and gram-negative bacterial strains, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), as well as fungal strains of the Candida species .

Anti-inflammatory Properties

Compounds derived from benzothiazole have been synthesized and evaluated for their anti-inflammatory properties. Novel derivatives, such as those coupled with piperidin-1-yl ethylamino or morpholino ethylamino groups, have shown high inhibition values for COX-1 and excellent selectivity indices for COX-2. These findings suggest potential applications in developing new anti-inflammatory drugs .

Analgesic Effects

Thiazole derivatives, including those related to the compound , have been associated with significant analgesic activities. This opens up possibilities for the compound to be used as a lead structure in the design of new pain-relief medications .

Anticonvulsant Activities

The structural flexibility of benzothiazole allows for the synthesis of various derivatives with potential anticonvulsant activities. By evaluating the biochemical parameters such as malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in brain homogenates, researchers can determine the efficacy of these compounds in controlling seizures .

Neuroprotective Effects

Thiazole derivatives have been explored for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound’s ability to be modified into various derivatives means it could play a role in the development of drugs aimed at protecting neuronal health .

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)19-15(20)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFPLLVZQAGQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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